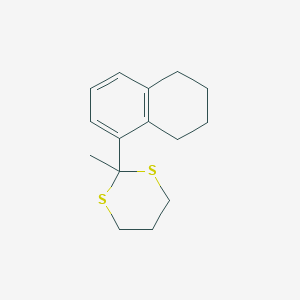![molecular formula C29H36N2O B14281060 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one CAS No. 119778-02-8](/img/structure/B14281060.png)
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is an organic compound known for its unique structure and properties It is characterized by the presence of two diethylamino groups attached to phenyl rings, which are connected through a nonatetraenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one typically involves the condensation of 4-(diethylamino)benzaldehyde with appropriate intermediates under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The diethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles and nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino groups and the conjugated system of the nonatetraenone backbone play crucial roles in its activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(diethylamino)benzophenone
- Michler’s ketone
- 4,4’-Bis(dimethylamino)benzophenone
Uniqueness
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is unique due to its extended conjugated system and the presence of two diethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
119778-02-8 |
|---|---|
Formule moléculaire |
C29H36N2O |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
1,9-bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C29H36N2O/c1-5-30(6-2)27-21-17-25(18-22-27)13-9-11-15-29(32)16-12-10-14-26-19-23-28(24-20-26)31(7-3)8-4/h9-24H,5-8H2,1-4H3 |
Clé InChI |
WXHFXLXISLCKMI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



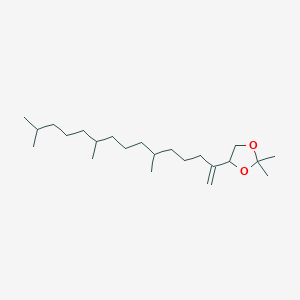

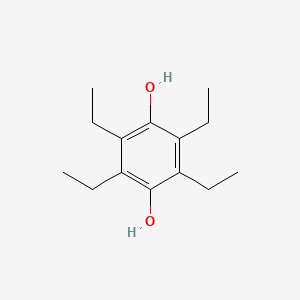
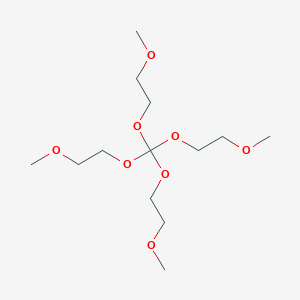

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
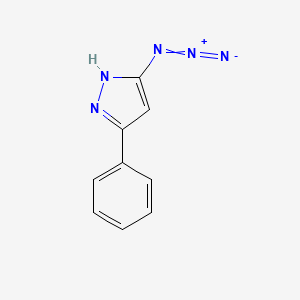
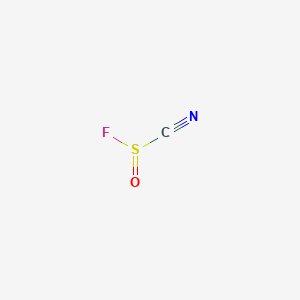
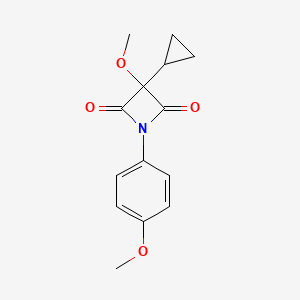
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

